An In-depth Technical Guide to the Chemical Properties of tert-Butoxycyclohexane
An In-depth Technical Guide to the Chemical Properties of tert-Butoxycyclohexane
For Researchers, Scientists, and Drug Development Professionals
Introduction
tert-Butoxycyclohexane, also known by its IUPAC name (2-methylpropan-2-yl)oxycyclohexane and as cyclohexyl tert-butyl ether, is an organic compound with the chemical formula C10H20O.[1] It belongs to the ether functional group, characterized by an oxygen atom connected to a tert-butyl group and a cyclohexyl group. This guide provides a comprehensive overview of its chemical and physical properties, experimental protocols for its synthesis and characterization, and key chemical reactions. The structural and chemical features of tert-butoxycyclohexane make it a subject of interest in organic synthesis and potentially in the development of new chemical entities.
Core Chemical and Physical Properties
General Properties
| Property | Value | Source |
| Molecular Formula | C10H20O | [1] |
| Molecular Weight | 156.26 g/mol | [1] |
| IUPAC Name | (2-methylpropan-2-yl)oxycyclohexane | [1] |
| CAS Number | 25246-83-7 | [1] |
| Canonical SMILES | CC(C)(C)OC1CCCCC1 | [1] |
Physicochemical Properties (Computed)
Experimentally determined values for properties such as boiling point, melting point, and density are not consistently reported in publicly available literature. The following table presents computed data from established chemical databases.
| Property | Value | Source |
| XLogP3 | 2.9 | [1] |
| Topological Polar Surface Area | 9.2 Ų | [1] |
| Heavy Atom Count | 11 | [1] |
| Complexity | 107 | [1] |
Solubility
Based on its chemical structure, tert-butoxycyclohexane is expected to be largely insoluble in water due to the hydrophobic nature of the cyclohexyl and tert-butyl groups. It is anticipated to be soluble in common organic solvents such as alcohols, ethers, and chlorinated hydrocarbons, a characteristic shared by its structural analog, 4-tert-butylcyclohexanol, which is soluble in ethanol, acetone, and chloroform.[2]
Experimental Protocols
Detailed experimental protocols for the synthesis and analysis of tert-butoxycyclohexane are not widely published. However, standard organic chemistry methodologies can be applied.
Synthesis: Williamson Ether Synthesis
A common and effective method for the synthesis of ethers like tert-butoxycyclohexane is the Williamson ether synthesis.[3][4][5] This reaction involves the deprotonation of an alcohol to form an alkoxide, which then acts as a nucleophile to attack an alkyl halide in an SN2 reaction.[3][5]
Reaction:
Cyclohexanol + Sodium Hydride → Sodium Cyclohexoxide + H2 Sodium Cyclohexoxide + tert-Butyl Halide → tert-Butoxycyclohexane + Sodium Halide
Detailed Protocol:
-
Preparation of Sodium Cyclohexoxide: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add dry cyclohexanol to a suspension of sodium hydride (NaH) in an anhydrous ether solvent such as tetrahydrofuran (THF) at 0 °C. The mixture is stirred until the evolution of hydrogen gas ceases, indicating the complete formation of the sodium cyclohexoxide.
-
Ether Formation: To the freshly prepared sodium cyclohexoxide solution, add tert-butyl chloride or tert-butyl bromide dropwise at room temperature. The reaction mixture is then heated to reflux and monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting materials are consumed.
-
Work-up and Purification: After cooling to room temperature, the reaction is quenched by the slow addition of water. The aqueous layer is separated and the organic layer is washed with brine, dried over anhydrous magnesium sulfate, and filtered. The solvent is removed under reduced pressure, and the crude product is purified by fractional distillation or column chromatography to yield pure tert-butoxycyclohexane.
Experimental Workflow for Williamson Ether Synthesis
Caption: Workflow for the synthesis of tert-butoxycyclohexane.
Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a primary tool for the structural elucidation of organic molecules.
-
¹H NMR: The proton NMR spectrum of tert-butoxycyclohexane is expected to show a characteristic singlet for the nine equivalent protons of the tert-butyl group. The protons on the cyclohexyl ring will appear as a series of multiplets. The proton on the carbon bearing the ether oxygen will be shifted downfield compared to the other cyclohexyl protons.
-
¹³C NMR: The carbon NMR spectrum will show a signal for the quaternary carbon and the methyl carbons of the tert-butyl group. The carbons of the cyclohexyl ring will also be visible, with the carbon atom bonded to the ether oxygen being the most downfield of the cyclohexyl carbons.
Experimental Protocol for NMR Analysis:
-
Sample Preparation: Dissolve approximately 5-10 mg of purified tert-butoxycyclohexane in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a suitable NMR spectrometer (e.g., 300 or 500 MHz).
-
Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra. Chemical shifts are reported in parts per million (ppm) relative to a reference standard (e.g., tetramethylsilane, TMS).
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound.
-
Electron Ionization (EI-MS): The mass spectrum of tert-butoxycyclohexane is expected to show a molecular ion peak (M⁺) corresponding to its molecular weight. Common fragmentation patterns for ethers include alpha-cleavage (cleavage of the C-C bond adjacent to the oxygen) and cleavage of the C-O bond. A prominent fragment would be the stable tert-butyl cation at m/z = 57.
Experimental Protocol for GC-MS Analysis:
-
Sample Preparation: Prepare a dilute solution of tert-butoxycyclohexane in a volatile organic solvent (e.g., dichloromethane or diethyl ether).
-
Instrumentation: Use a gas chromatograph coupled to a mass spectrometer (GC-MS). The GC separates the components of the sample before they enter the mass spectrometer.
-
Analysis: The mass spectrometer ionizes the sample (e.g., by electron impact) and separates the resulting ions based on their mass-to-charge ratio (m/z), generating a mass spectrum.
General Analytical Workflow
Caption: Analytical workflow for tert-butoxycyclohexane.
Chemical Reactivity
The chemical reactivity of tert-butoxycyclohexane is dominated by the ether linkage. Ethers are generally stable to many reagents but can be cleaved under acidic conditions.
Acid-Catalyzed Cleavage
In the presence of a strong acid (e.g., HBr or HI), tert-butoxycyclohexane can undergo cleavage of the ether bond. Due to the presence of a tertiary alkyl group, this cleavage likely proceeds through an E1 or SN1 mechanism, leading to the formation of a stable tert-butyl carbocation.
Reaction:
tert-Butoxycyclohexane + H-X → Cyclohexanol + 2-Methylpropene + H₂O (E1) or tert-Butyl Halide + Cyclohexanol (SN1)
Mechanism:
-
Protonation: The ether oxygen is protonated by the strong acid to form a good leaving group (an oxonium ion).
-
Carbocation Formation: The C-O bond cleaves to form the stable tert-butyl carbocation and cyclohexanol.
-
Elimination/Substitution: The tert-butyl carbocation can then either undergo elimination (E1) to form 2-methylpropene or be attacked by a halide ion (SN1) to form a tert-butyl halide.
Acid-Catalyzed Cleavage Pathway
References
- 1. tert-Butoxycyclohexane | C10H20O | CID 13316167 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Illustrated Glossary of Organic Chemistry - Williamson ether synthesis [chem.ucla.edu]
